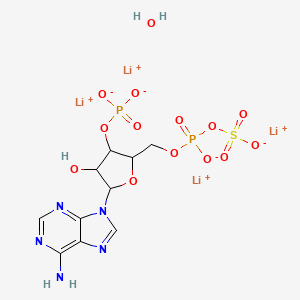
Adenosine 3'-phosphate 5'-phosphosulfate lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a co-substrate in sulfotransferase reactions, which are essential for the sulfonation of various molecules, including glycans .
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through chemical or enzymatic methods. The enzymatic synthesis involves the use of ATP sulfurylase to catalyze the formation of adenosine 5’-phosphosulfate (APS) from ATP and sulfate. APS is then phosphorylated by APS kinase to form adenosine 3’-phosphate 5’-phosphosulfate .
Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves large-scale enzymatic reactions. The process requires careful control of reaction conditions, including pH, temperature, and substrate concentrations, to ensure high yield and purity .
化学反応の分析
Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium primarily undergoes sulfonation reactions. It acts as a universal sulfonate donor in vivo, transferring sulfate groups to various substrates through the action of sulfotransferases .
Common Reagents and Conditions: The sulfonation reactions typically require the presence of sulfotransferase enzymes and appropriate substrates. The reactions are usually carried out under physiological conditions, with optimal pH and temperature for enzyme activity .
Major Products: The major products of these reactions are sulfated compounds, such as sulfated glycans, steroids, and other biomolecules. These sulfated products play crucial roles in various biological processes .
科学的研究の応用
Chemistry: In chemistry, adenosine 3’-phosphate 5’-phosphosulfate lithium is used as a reagent for the sulfonation of various organic molecules. It is also employed in the study of sulfotransferase enzyme mechanisms and kinetics .
Biology: In biological research, this compound is used to study the sulfonation of glycans and other biomolecules. It is also used in assays to measure the activity of sulfotransferase enzymes .
Medicine: In medicine, adenosine 3’-phosphate 5’-phosphosulfate lithium is used to investigate the role of sulfonation in drug metabolism and detoxification. It is also used in the development of sulfated drugs and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of sulfated polysaccharides, such as heparin and chondroitin sulfate, which are important for various medical and pharmaceutical applications .
作用機序
Adenosine 3’-phosphate 5’-phosphosulfate lithium acts as a sulfate donor in sulfonation reactions. The sulfate group is transferred from the compound to the substrate by sulfotransferase enzymes. This process involves the formation of a covalent bond between the sulfate group and the substrate, resulting in the production of sulfated compounds .
類似化合物との比較
Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate.
Adenosine monophosphate (AMP): The base molecule from which adenosine 3’-phosphate 5’-phosphosulfate is derived.
Adenosine triphosphate (ATP): A common energy carrier in cells, used in the synthesis of adenosine 3’-phosphate 5’-phosphosulfate
Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual role as a phosphate and sulfate donor. This dual functionality makes it an essential co-substrate in various sulfonation reactions, distinguishing it from other similar compounds .
特性
分子式 |
C10H13Li4N5O14P2S |
|---|---|
分子量 |
549.1 g/mol |
IUPAC名 |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4 |
InChIキー |
UGODCLHJOJPPHP-UHFFFAOYSA-J |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Mn(TPP)]2O](/img/structure/B12321823.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)
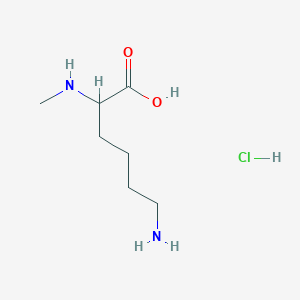
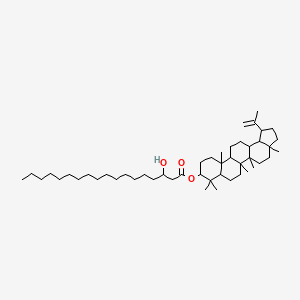
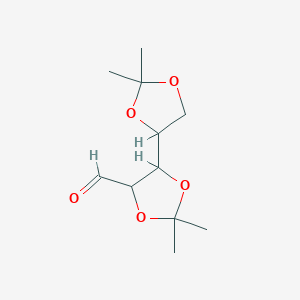
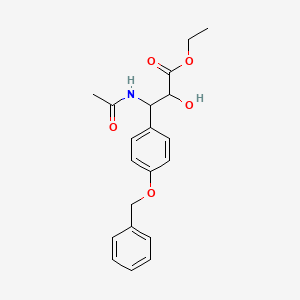
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B12321849.png)

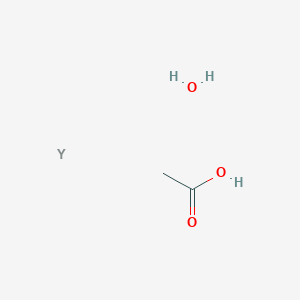
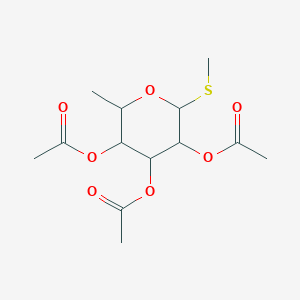
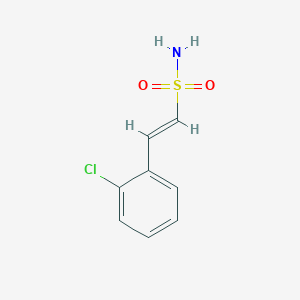
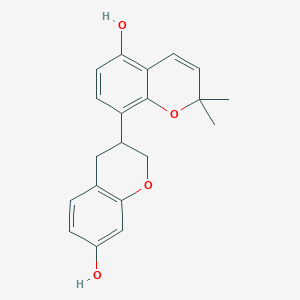
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)

